2-(Cyclopentylmethyl)-6-methoxyphenol
Description
2-(Cyclopentylmethyl)-6-methoxyphenol (C${13}$H${18}$O$_2$) is a phenolic derivative featuring a methoxy group at the 6-position and a cyclopentylmethyl substituent at the 2-position of the aromatic ring.
The methoxy group at position 6 contributes electron-donating effects, stabilizing the phenolic -OH group and influencing reactivity.
Properties
IUPAC Name |
2-(cyclopentylmethyl)-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-15-12-8-4-7-11(13(12)14)9-10-5-2-3-6-10/h4,7-8,10,14H,2-3,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXHLJNRNADAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethyl)-6-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 6-methoxyphenol with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylmethyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentylmethyl-6-methoxycyclohexanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-(Cyclopentylmethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethyl)-6-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of 2-(Cyclopentylmethyl)-6-methoxyphenol with structurally similar phenolic derivatives:
Key Observations:
Substituent Effects on Bioactivity: Aminomethyl derivatives (e.g., benzylaminomethyl in ) exhibit toxicity in brine shrimp assays, likely due to enhanced cellular uptake from lipophilic groups. Schiff bases (e.g., iminomethyl derivatives in ) show strong antioxidant activity, attributed to the electron-delocalizing imine (-C=N-) bond, which stabilizes radical intermediates .
Thermal Stability: Schiff bases like (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol demonstrate thermal stability up to 210°C, making them suitable for high-temperature applications .
Structural Rigidity : Fluorinated analogs (e.g., ) exhibit rigid crystal structures due to steric and electronic effects, which could influence their binding to biological targets or metal ions .
Biological Activity
2-(Cyclopentylmethyl)-6-methoxyphenol is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant capacity is often evaluated using assays such as DPPH radical scavenging. Studies have shown that methoxyphenols can effectively neutralize free radicals, thereby protecting cells from oxidative stress .
Anti-inflammatory Effects
The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases .
Cytotoxicity and Antitumor Activity
Preliminary investigations into the cytotoxic effects of this compound reveal that it may induce apoptosis in various cancer cell lines. For example, studies on related compounds have shown that they can significantly inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .
Study 1: Antioxidant and Anti-inflammatory Properties
A study evaluated the antioxidant activity of 2-methoxyphenols, including derivatives of this compound. The results indicated a strong correlation between the structure of these compounds and their ability to scavenge free radicals and inhibit COX-2 activity. The IC50 values for antioxidant activity were determined using the DPPH assay, with promising results suggesting effective radical scavenging capabilities .
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Curcumin | 5 |
| Dehydrodiisoeugenol | 10 |
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies on the cytotoxic effects against various cancer cell lines (e.g., HepG2, A549) demonstrated that similar compounds could induce apoptosis through mitochondrial pathways. The mechanism involved upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| HepG2 | 99.98 | 6.92 |
| A549 | 100.07 | 8.99 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
